(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan
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Overview
Description
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is an organic compound that belongs to the class of formazans Formazans are characterized by the presence of a N=N-C=N-N linkage, which is responsible for their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine and benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazans depending on the nucleophile used.
Scientific Research Applications
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Employed in biochemical assays to detect the presence of certain enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan involves its interaction with molecular targets through its N=N-C=N-N linkage. This linkage allows the compound to participate in redox reactions, making it useful in various biochemical assays. The bromine atom in the 4-position also plays a role in its reactivity, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (E,E)-5-(4-Chlorophenyl)-1,3-diphenylformazan
- (E,E)-5-(4-Fluorophenyl)-1,3-diphenylformazan
- (E,E)-5-(4-Methylphenyl)-1,3-diphenylformazan
Uniqueness
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity, making it more versatile in various chemical reactions .
Properties
Molecular Formula |
C19H15BrN4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19-,24-22? |
InChI Key |
IILUTEUHHGMIPG-AMLDTQNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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